Parstelin is classified as a psychotropic medication due to its effects on mood and behavior. It is typically administered orally and has been in clinical use since the early 1960s. The compound is recognized under various trade names, including Parmodalin and Jatrosom N . The formulation contains 10 mg of tranylcypromine and 1 mg of trifluoperazine, which work synergistically to enhance therapeutic outcomes in patients suffering from severe mood disorders .
The synthesis of Parstelin involves the careful combination of tranylcypromine and trifluoperazine. While specific synthesis protocols for the combination are not extensively documented, the individual synthesis of tranylcypromine typically involves the following steps:
For trifluoperazine, the synthesis generally involves:
Parstelin's molecular structure can be described by its constituent parts:
Parstelin undergoes various chemical reactions upon administration, primarily involving:
The pharmacological activity is characterized by complex biochemical pathways involving neurotransmitter modulation and receptor interactions.
The mechanism of action for Parstelin can be understood through its dual components:
This dual mechanism allows Parstelin to effectively target multiple pathways involved in mood regulation and psychotic disorders .
Parstelin's primary applications lie within psychiatric medicine:
Parstelin (also known as Parmodalin or Jatrosom N) is a fixed-dose combination drug comprising two distinct psychoactive agents:
Table 1: Pharmacological Components of Parstelin
| Compound | Chemical Class | Primary Mechanism | Molecular Formula |
|---|---|---|---|
| Tranylcypromine | Cyclopropylamine | Irreversible MAO-A/MAO-B inhibition | C9H11N |
| Trifluoperazine | Piperazine phenothiazine | Dopamine D1/D2 receptor antagonism | C21H24F3N3S |
The synergistic rationale stemmed from complementary neurochemical actions:
This pairing targeted both neurochemical imbalance (via MAOI) and emergent behavioral excitation (via antipsychotic), creating a "neurochemical stabilizer" for complex depression presentations [2] [6].
Table 2: Neurochemical Effects of Parstelin Components
| Target System | Tranylcypromine Effect | Trifluoperazine Effect | Net Clinical Outcome |
|---|---|---|---|
| Serotonin | ↑↑↑ (MAO inhibition) | Neutral | Enhanced mood regulation |
| Norepinephrine | ↑↑↑ (MAO inhibition) | Mild inhibition | Alertness without agitation |
| Dopamine | ↑ (MAO-B inhibition; reuptake block) | ↓↓↓ (D2 receptor blockade) | Stabilized motivation/reward |
The therapeutic strategy underpinning Parstelin emerged from mid-20th century psychiatric experimentation:
This period reflected psychiatry’s "therapeutic pragmatism," combining drug classes to address multifaceted symptoms before robust clinical trials became standard [6] [8].
Parstelin occupied a specific niche in psychiatric therapeutics during the 1960s–1980s:
Table 3: Key Combination Therapies in 20th Century Psychiatry
| Product | Components | Era | Primary Target |
|---|---|---|---|
| Parstelin | Tranylcypromine + Trifluoperazine | 1960s–1980s | Agitated/atypical depression |
| Limbitrol | Chlordiazepoxide + Amitriptyline | 1960s–1990s | Anxious depression |
| Etrafon/Triavil | Perphenazine + Amitriptyline | 1960s–2000s | Psychotic depression |
Parstelin exemplifies a transitional period in psychopharmacology when combination products bridged neurochemical knowledge gaps. Its formulation reflected clinical ingenuity despite limited mechanistic understanding—a solution to therapeutic challenges later addressed by novel compounds and refined diagnostic systems [2] [6] [10].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1